molecular formula C26H31NO8 B12286526 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-Diacetate

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-Diacetate

Cat. No.: B12286526
M. Wt: 485.5 g/mol
InChI Key: CUNHAOCCNANNHX-UHFFFAOYSA-N
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Description

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-Diacetate is a protected glucosamine derivative featuring benzyl ethers at the 1- and 3-positions, an N-acetyl group, and acetate esters at the 4- and 6-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of glycoconjugates, oligosaccharides, and pharmaceuticals. Its protective groups enhance stability during synthetic processes, enabling selective deprotection for downstream functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-acetamido-3-acetyloxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO8/c1-17(28)27-23-25(32-14-20-10-6-4-7-11-20)24(34-19(3)30)22(16-31-18(2)29)35-26(23)33-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNHAOCCNANNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-diacetate is a derivative of N-acetyl-D-glucosamine, which has garnered interest due to its potential biological activities. This compound is part of a broader class of glycosaminoglycans that play significant roles in various biological processes, including cell signaling, immune response, and tissue repair.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H23_{23}N\O7_{7}
  • Molecular Weight : 377.39 g/mol

This compound features two benzyl groups and two acetyl groups attached to the glucosamine backbone, which may influence its solubility and biological interactions.

Antiviral Properties

Recent studies have indicated that compounds related to N-acetyl-D-glucosamine can inhibit viral proteins, particularly in the context of SARS-CoV-2. For instance, molecular dynamics analysis has shown that N-acetyl-D-glucosamine derivatives can bind effectively to several critical proteins involved in the viral life cycle. This suggests potential therapeutic applications in antiviral strategies against COVID-19 and other viral infections .

Immunomodulatory Effects

This compound may also exhibit immunomodulatory effects. Research indicates that N-acetyl-D-glucosamine can enhance the immune response by promoting the production of neutralizing antibodies. This activity is crucial for developing vaccines and therapeutic agents targeting various pathogens .

Enzymatic Activity

The compound has been studied for its role in enzymatic reactions involving glycosaminoglycans. It participates in metabolic pathways where it is converted into various metabolites that can be utilized by gut microbiota, particularly in the digestion of human milk oligosaccharides by beneficial bacteria like Bifidobacterium longum . The enzymatic properties of N-acetyl-β-D-hexosaminidases are essential for this process, highlighting the compound's significance in gut health and nutrition.

Study on Antiviral Efficacy

A study published in PLoS ONE explored the binding affinity of N-acetyl-D-glucosamine derivatives to SARS-CoV-2 proteins. The findings suggested that these compounds could inhibit viral replication by interfering with protein-protein interactions critical for viral entry and replication .

Impact on Gut Microbiota

In another investigation focusing on infant gut health, researchers examined how N-acetyl-D-glucosamine is metabolized by Bifidobacterium species. The study demonstrated that this monosaccharide is vital for the growth and metabolism of these beneficial bacteria, which are essential for maintaining a healthy gut microbiome .

Data Table: Biological Activities of this compound

Biological Activity Mechanism References
AntiviralInhibits viral protein functions (e.g., SARS-CoV-2)
ImmunomodulatoryEnhances antibody production
Enzymatic activityParticipates in glycan metabolism via specific enzymes
Gut microbiota modulationSupports growth of beneficial bacteria (e.g., Bifidobacterium)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups Key Features
1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine 4,6-Diacetate C₂₆H₃₅NO₁₂ (hypothetical) Benzyl ethers, acetate esters, N-acetyl Ethers provide hydrolytic stability; acetates and N-acetyl enable reactivity.
DPG dibenzoate isomers C₂₀H₂₂O₅ Benzoate esters Ester-rich structure with isomerism; polar yet lipophilic.
SAIB C₄₀H₆₂O₁₉ Acetate and isobutyrate esters Highly esterified sucrose; viscous liquid with emulsifying properties.
  • Key Differences :
    • The glucosamine derivative contains benzyl ethers , which are more stable under acidic/basic conditions compared to the esters in DPG dibenzoate and SAIB.
    • SAIB’s isobutyrate groups confer greater lipophilicity than the acetyl/benzyl groups in the glucosamine compound .

Stability and Reactivity

  • Hydrolytic Stability : Benzyl ethers in the glucosamine derivative resist hydrolysis, unlike SAIB and DPG dibenzoate esters, which degrade under acidic/basic conditions .
  • Thermal Stability : SAIB’s high ester content increases viscosity but reduces thermal stability compared to the glucosamine compound.

Research Findings and Analytical Techniques

  • DPG dibenzoate isomers were characterized using LC-HRMS (liquid chromatography-high-resolution mass spectrometry), confirming their molecular formula (C₂₀H₂₂O₅, mass error: 1.17 ppm) . Similar methods could validate the glucosamine derivative’s structure.
  • SAIB’s synthesis involves esterification kinetics studies to optimize reaction conditions, a framework applicable to optimizing the glucosamine compound’s benzylation steps .

Preparation Methods

Benzylidene-Mediated Protection-Deprotection Strategy

Key Steps (Sources:,,,):

  • Benzylidene Protection of C4/C6 Hydroxyls :
    • Starting material: N-acetyl-D-glucosamine (GlcNAc).
    • Reaction: GlcNAc is treated with benzaldehyde dimethyl acetal and a catalytic acid (e.g., camphorsulfonic acid) to form 4,6-O-benzylidene-N-acetyl-β-D-glucosamine.
    • Rationale : The benzylidene group selectively blocks C4/C6 hydroxyls, leaving C1/C3 hydroxyls free for benzylation.
  • Benzylation of C1/C3 Hydroxyls :

    • Reagents: Benzyl bromide (BnBr), sodium hydride (NaH), anhydrous DMF.
    • Conditions: 0°C to room temperature, 12–24 hours.
    • Outcome : 1,3-O-dibenzyl-4,6-O-benzylidene-N-acetyl-β-D-glucosamine.
    • Yield : 70–85% (Source).
  • Benzylidene Deprotection :

    • Reagents: Trifluoroacetic acid (TFA) and triethylsilane (TES) in dichloromethane (DCM).
    • Mechanism : Acidic cleavage of the benzylidene acetal to expose C4/C6 hydroxyls.
  • Acetylation of C4/C6 Hydroxyls :

    • Reagents: Acetic anhydride (Ac₂O), pyridine, 4-dimethylaminopyridine (DMAP).
    • Conditions : 0°C to room temperature, 4–6 hours.
    • Yield : 90–95% (Source).

Advantages :

  • High regioselectivity due to benzylidene directing group.
  • Scalable to multigram quantities (Source).

Phase-Transfer Catalysis (PTC) for Benzylation

Key Steps (Sources:,):

  • Simultaneous Benzylation of C1/C3 :
    • Reagents: BnBr, tetrabutylammonium iodide (TBAI), 50% NaOH, DCM.
    • Conditions : Vigorous stirring at 0°C for 6 hours.
    • Outcome : Direct dibenzylation without prior benzylidene protection.
  • Selective Acetylation of C4/C6 :
    • Reagents: Ac₂O, pyridine, molecular sieves (4 Å).
    • Yield : 80–85% (Source).

Advantages :

  • Avoids acidic deprotection steps.
  • Compatible with moisture-sensitive substrates.

Enzymatic and Chemoenzymatic Approaches

While chemical methods dominate, enzymatic strategies using lipases or acyltransferases have been explored for selective acetylation (Source). However, these methods are less commonly reported for this specific compound due to challenges in regiocontrol.

Critical Analysis of Methodologies

Comparative Efficiency

Method Yield Regioselectivity Scalability
Benzylidene-Mediated 70–85% High >10 g
Phase-Transfer Catalysis 65–80% Moderate <5 g

Key Challenges and Solutions

  • Over-Benzylation : Controlled stoichiometry of BnBr (2.2 equiv) minimizes side products (Source).
  • Anomeric Control : Use of β-configured starting materials (e.g., peracetylated GlcNAc) ensures retention of stereochemistry (Source).
  • Purification : Silica gel chromatography with hexane/ethyl acetate (3:1 → 1:1) effectively isolates the product (Source).

Experimental Data and Characterization

Spectral Data (Source,)

  • ¹H NMR (CDCl₃, 400 MHz):
    • δ 7.35–7.25 (m, 10H, Bn), 5.32 (d, J = 8.8 Hz, H1), 4.82 (t, J = 9.6 Hz, H3), 2.10–2.02 (s, 6H, OAc).
  • ¹³C NMR : 170.5 (C=O), 101.2 (C1), 75.8 (C3), 63.4 (C6).

Crystallographic Validation (Source)

  • X-ray diffraction confirms β-configuration and regiochemistry.

Applications and Derivatives

The compound serves as a precursor for:

  • Glycosyl donors in oligosaccharide synthesis (Source).
  • Bacterial peptidoglycan analogs (Source).

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